molecular formula C26H28N6O4S B3015459 ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852145-44-9

ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B3015459
CAS No.: 852145-44-9
M. Wt: 520.61
InChI Key: CBZYBQWFMVNQFK-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule integrating indole, 1,2,4-triazole, piperazine, and methoxyphenyl moieties. Its structure features:

  • Ethyl piperazine-1-carboxylate as a polar, flexible backbone, enhancing solubility and bioavailability .
  • A thioacetyl linker bridging the piperazine core to the triazole ring, which may influence metabolic stability and redox properties .
  • 5-(1H-Indol-3-yl) and 4-(3-methoxyphenyl) substituents on the triazole ring, contributing to π-π stacking interactions and receptor-binding affinity, particularly in anticancer or CNS-targeted applications .

Synthetic routes typically involve sequential cyclization (e.g., hydrazine-mediated triazole formation) and nucleophilic substitution for thioether linkage, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 4-[2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4S/c1-3-36-26(34)31-13-11-30(12-14-31)23(33)17-37-25-29-28-24(21-16-27-22-10-5-4-9-20(21)22)32(25)18-7-6-8-19(15-18)35-2/h4-10,15-16,27H,3,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYBQWFMVNQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates several pharmacologically active moieties. This article aims to provide a detailed overview of its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Indole ring : Known for various biological activities including anticancer properties.
  • Triazole ring : Recognized for antifungal and antibacterial effects.
  • Piperazine moiety : Often associated with psychoactive effects and used in the development of various pharmaceuticals.

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. Triazoles act by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat species such as Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL for potent derivatives .

Antibacterial Activity

The compound's potential as an antibacterial agent has been highlighted in various studies. The incorporation of the piperazine structure enhances its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to effective inhibition against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The indole component is pivotal in anticancer research. Indole derivatives have been documented to exhibit cytotoxicity against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been noted to enhance the efficacy of established chemotherapeutics, potentially due to its ability to modulate drug resistance pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety inhibits essential enzymes in fungi and bacteria.
  • Cell Membrane Disruption : The compound's structural components may disrupt microbial cell membranes.
  • Apoptosis Induction : The indole part can trigger programmed cell death in cancer cells.

Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives against C. albicans. The results indicated that compounds similar to this compound exhibited significant antifungal activity with MIC values significantly lower than traditional antifungals .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of piperazine-based compounds against multi-drug resistant strains. The results demonstrated that the compound could inhibit bacterial growth effectively, suggesting its potential as a new antibacterial agent .

Summary of Findings

Biological ActivityObserved EffectsReferences
AntifungalEffective against C. albicans, A. fumigatus (MIC: 0.0156–0.5 μg/mL)
AntibacterialInhibits S. aureus, E. coli (MIC: 0.125–8 μg/mL)
AnticancerInduces apoptosis in various cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Biological Activity Key Differences from Target Compound Reference
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate Indole, triazole, methoxyphenyl, thioacetyl Anticancer (hypothesized)
Ethyl 4-(2-((1-(3-(1H-indol-2-yl)phenyl)piperidin-4-yl)amino)ethyl)piperazine-1-carboxylate Indole, piperidine, aminoethyl linker p97 ATPase inhibition Replaces triazole with piperidine; lacks thioether
Ethyl 4-{[3-(acetylamino)-4-ethoxyphenyl]sulfonyl}piperazine-1-carboxylate Sulfonamide, ethoxyphenyl Antimicrobial (hypothesized) Sulfonamide replaces thioacetyl; no indole
2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate derivatives Furan, phenyl, thioacetate Moderate cytotoxicity Furan replaces indole; lacks piperazine
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate Hydroxyindole, pyridine Kinase inhibition (hypothesized) Pyridine and hydroxy groups; no triazole

Key Findings:

Bioactivity :

  • The indole-triazole-thioacetyl motif in the target compound is structurally distinct from sulfonamide or pyridine analogs, suggesting unique interactions with biological targets (e.g., kinases or DNA repair enzymes) .
  • Compounds with thioether linkers (e.g., ) exhibit enhanced membrane permeability compared to sulfonamides , but may show higher metabolic lability.

Synthetic Complexity :

  • The target compound’s synthesis is more complex than piperidine-linked analogs due to triazole cyclization and thioether formation steps .

Piperazine carboxylates generally improve solubility over non-polar analogs (e.g., furan derivatives ) .

Toxicity :

  • Thioacetyl-containing compounds (e.g., ) may exhibit hepatotoxicity at high doses, necessitating structural optimization for safety .

Table 2: Physicochemical Properties

Property Target Compound Ethyl 4-(sulfonamide)piperazine Thioacetate-furan-triazole
Molecular Weight ~600 g/mol ~450 g/mol ~380 g/mol
logP ~3.5 (predicted) ~2.8 ~2.2
Water Solubility Moderate (piperazine carboxylate) High (sulfonamide polar group) Low (non-polar furan)
Metabolic Stability Moderate (thioether oxidation) High (stable sulfonamide) Low (thioester hydrolysis)

Research Implications

  • Structural Optimization : Replacing the thioacetyl with a sulfonamide or stabilized ether linker could improve metabolic stability .
  • Activity Screening : Prioritize assays against cancer cell lines (e.g., MCF-7, HepG2) and kinase targets (e.g., EGFR, VEGFR) due to indole-triazole synergy .
  • Toxicity Profiling : Evaluate hepatic and renal toxicity in vitro to guide further development .

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